molecular formula C27H27ClN2O4S B12447874 2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12447874
M. Wt: 511.0 g/mol
InChI Key: JZUMNVNVJZZIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the formation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the chloro, methoxy, and phenoxyethoxy substituents under controlled conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and phenoxyethoxy derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain substituents with other functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties may be exploited in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidinone derivatives with different substituents. Examples include:

  • 2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27ClN2O4S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H27ClN2O4S/c1-15-8-9-16(2)20(12-15)33-10-11-34-24-19(28)13-17(14-21(24)32-3)25-29-26(31)23-18-6-4-5-7-22(18)35-27(23)30-25/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,29,30,31)

InChI Key

JZUMNVNVJZZIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.